2-(Cyanomethyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

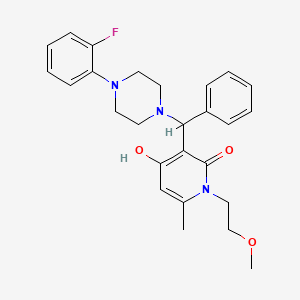

2-(Cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 27350-00-1 . It has a molecular weight of 215.66 and its IUPAC name is 2-(cyanomethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 2-(Cyanomethyl)benzene-1-sulfonyl chloride are not available, sulfonyl chlorides in general are known to be reactive electrophiles. They can undergo nucleophilic substitution reactions, often serving as precursors to sulfonamides and sulfonic esters .Physical And Chemical Properties Analysis

2-(Cyanomethyl)benzene-1-sulfonyl chloride is a powder with a melting point of 109-111 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Sulfonylation

Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring was developed, using sulfonyl chlorides as sulfonylation reagents. This protocol is effective for both electron-rich and electron-deficient substrates, enabling the synthesis of ortho-sulfonylated phenols through the removal of the pyridyl group from the sulfonylation product (Xu, Liu, Li, & Sun, 2015).

Friedel-Crafts Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used as media and Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene with sulfonyl chlorides. This process yielded almost quantitative yields of diaryl sulfones under ambient conditions, demonstrating the influence of Lewis acidity on the conversion extent of the reaction (Nara, Harjani, & Salunkhe, 2001).

Visible-Light-Induced Radical Cascade Cyclization

A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides was developed for the construction of sulfonated benzoxepines. This transformation features mild reaction conditions and excellent functional group tolerance (Zhou et al., 2021).

Sulfonylation Reactions under Microwaves

Solvent-free sulfonylation of benzene and its derivatives was carried out under microwave irradiation, catalyzed by iron(III) chloride. This method, more active than other metallic salts, highlights microwave's preferential interactions with polar species in the reaction (Marquié et al., 2001).

Reactivity Towards Sulfonyl Chlorides

The reactions of N-unsubstituted triazoles with sulfonyl chlorides yielded mixtures of regioisomeric sulfonyl-1,2,3-triazoles. The ratio of isomers was influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, offering insights into the kinetic and thermodynamic products of these reactions (Beryozkina et al., 2015).

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium complexes were used for the selective catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides. This novel catalytic process provides access to atypical regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(cyanomethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPIKYUENXQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)

![4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B2434969.png)

![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

![7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2434973.png)